molecular formula C19H11N3O5S B11177795 (3,5-dinitrophenyl)(10H-phenothiazin-10-yl)methanone

(3,5-dinitrophenyl)(10H-phenothiazin-10-yl)methanone

Cat. No.: B11177795
M. Wt: 393.4 g/mol
InChI Key: DPTYMDFGTKGVEA-UHFFFAOYSA-N
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Description

10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE is a complex organic compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry as antipsychotic and antihistamine agents. The addition of the 3,5-dinitrobenzoyl group to the phenothiazine structure imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE typically involves the acylation of phenothiazine with 3,5-dinitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, which acts as a catalyst. The reaction conditions usually include:

    Temperature: Room temperature to 50°C

    Solvent: Anhydrous dichloromethane or chloroform

    Reaction Time: 12-24 hours

The reaction proceeds via the formation of an intermediate complex, which then undergoes nucleophilic substitution to yield the final product.

Industrial Production Methods

Industrial production of 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure consistent product quality and yield.

    Purification: Using recrystallization or chromatography techniques to obtain high-purity compounds.

    Quality Control: Employing analytical methods such as HPLC and NMR to verify the compound’s structure and purity.

Chemical Reactions Analysis

Types of Reactions

10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE undergoes various chemical reactions, including:

    Oxidation: The phenothiazine core can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenothiazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Phenothiazine sulfoxides or sulfones.

    Reduction: 10-(3,5-diaminobenzoyl)-10H-phenothiazine.

    Substitution: Halogenated phenothiazine derivatives.

Scientific Research Applications

10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of advanced materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE involves its interaction with various molecular targets. The compound’s phenothiazine core can intercalate with DNA, disrupting cellular processes. The nitro groups can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells. These combined effects contribute to the compound’s biological activities, including its antimicrobial and anticancer properties.

Comparison with Similar Compounds

10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE can be compared with other phenothiazine derivatives, such as chlorpromazine and promethazine While these compounds share a common phenothiazine core, the addition of the 3,5-dinitrobenzoyl group in 10-(3,5-DINITROBENZOYL)-10H-PHENOTHIAZINE imparts unique chemical properties, such as increased electron-withdrawing effects and potential for redox cycling

List of Similar Compounds

    Chlorpromazine: An antipsychotic medication used to treat schizophrenia and bipolar disorder.

    Promethazine: An antihistamine used to treat allergy symptoms and nausea.

    Thioridazine: An antipsychotic used to treat schizophrenia.

    Fluphenazine: Another antipsychotic used for the treatment of chronic psychoses.

Properties

Molecular Formula

C19H11N3O5S

Molecular Weight

393.4 g/mol

IUPAC Name

(3,5-dinitrophenyl)-phenothiazin-10-ylmethanone

InChI

InChI=1S/C19H11N3O5S/c23-19(12-9-13(21(24)25)11-14(10-12)22(26)27)20-15-5-1-3-7-17(15)28-18-8-4-2-6-16(18)20/h1-11H

InChI Key

DPTYMDFGTKGVEA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)C4=CC(=CC(=C4)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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